molecular formula C11H10BrFO3 B1392307 Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate CAS No. 1260798-40-0

Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate

Cat. No.: B1392307
CAS No.: 1260798-40-0
M. Wt: 289.1 g/mol
InChI Key: UMXADYKKGRBDLK-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate is an ester derivative featuring a β-keto propanoate backbone substituted with a 4-bromo-3-fluorophenyl group. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The bromo and fluoro substituents on the aromatic ring enhance its reactivity and versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions, while the β-keto ester moiety allows for further functionalization via condensation or cyclization reactions . Its molecular formula is C₁₁H₁₀BrFO₃, with a molecular weight of 301.10 g/mol (estimated based on analogs in ).

Properties

IUPAC Name

ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXADYKKGRBDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Aromatic Bromide and Fluoride Precursors

  • Starting materials: Aromatic halides such as 4-bromobenzene and 3-fluorobenzene derivatives are commercially available or synthesized via electrophilic aromatic substitution.
  • Functionalization: These halides serve as electrophilic partners in cross-coupling reactions to introduce the phenyl group onto the malonic ester backbone.

Malonic Ester Alkylation

  • Reaction conditions: Ethyl malonate is deprotonated with a base like sodium ethoxide in ethanol, generating the malonate ion.
  • Coupling step: The malonate ion then undergoes nucleophilic substitution with the aromatic halide (e.g., 4-bromobenzene or 3-fluorobenzene derivatives), often facilitated by copper or palladium catalysis, to form the corresponding arylmalonate.

Cyclization and Decarboxylation

  • The arylmalonate intermediate is then subjected to acid or base-induced cyclization, followed by decarboxylation, to yield the desired ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate.

Note: This approach is supported by the patent US4736056A, which describes high-yield synthesis of malonic acid derivatives via similar alkylation and decarboxylation steps, emphasizing the importance of agitation, controlled temperature, and inert atmospheres for optimal yields.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

A modern, versatile method involves the Suzuki-Miyaura coupling of a suitable boronic ester or acid with an aryl halide:

Step Description
a. Synthesis of Boronic Ester Tert-butyl or methyl boronic esters are prepared from corresponding aryl halides using diborane or other boron reagents.
b. Coupling Reaction Under palladium catalysis (e.g., PdXPhosG2), the boronic ester reacts with 4-bromobenzene or 3-fluorobromobenzene in the presence of a base like potassium phosphate at elevated temperatures (~80°C).
c. Esterification The resulting arylated malonate ester is then hydrolyzed or esterified with ethanol to form the ethyl ester derivative.

This method is detailed in the supporting information of recent publications, demonstrating high yields and functional group tolerance.

Alternative Synthesis via Direct Esterification and Halogenation

An alternative route involves:

  • Step 1: Synthesis of the phenyl precursor via Friedel-Crafts acylation or halogenation.
  • Step 2: Esterification of the resulting acid with ethanol under acidic conditions.
  • Step 3: Selective halogenation to introduce bromine and fluorine onto the aromatic ring, often using N-bromosuccinimide (NBS) and Selectfluor or other electrophilic halogenating agents.

This approach allows precise placement of halogens and is suitable for scale-up, although it may require multiple purification steps.

Research Data and Reaction Conditions

Method Catalyst/Reagent Solvent Temperature Yield Notes
Malonic ester alkylation Sodium ethoxide Ethanol Reflux ~70-85% Requires inert atmosphere and prolonged stirring (up to 9 days) for complete reaction
Suzuki-Miyaura coupling PdXPhosG2, K3PO4 1,4-Dioxane/water 80°C >90% High functional group tolerance, shorter reaction times (~16 hours)
Direct halogenation NBS, Selectfluor Chloroform, acetic acid Room temp to reflux Variable Needs careful control of halogenation site

Notes on Reaction Optimization and Purification

  • Inert Atmosphere: Most reactions are conducted under nitrogen to prevent oxidation.
  • Agitation: Stirring or ultrasonic vibration enhances reaction rates and yields.
  • Purification: Typically involves extraction, washing, drying over magnesium sulfate or sodium sulfate, and chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate in an aqueous medium under acidic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives such as 3-(4-azido-3-fluorophenyl)-3-oxopropanoate.

    Reduction Reactions: Products include 3-(4-bromo-3-fluorophenyl)-3-hydroxypropanoate.

    Oxidation Reactions: Products include 3-(4-bromo-3-fluorophenyl)-3-oxopropanoic acid.

Scientific Research Applications

Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects: The 4-bromo-3-fluoro substitution pattern introduces strong electron-withdrawing effects, increasing the electrophilicity of the carbonyl group compared to mono-substituted analogs (e.g., 4-fluorophenyl). This enhances reactivity in nucleophilic additions and cyclizations .
  • Steric and Electronic Influence : The bromo group’s larger size (vs. chloro or fluoro) may hinder sterically demanding reactions but improves participation in metal-catalyzed cross-couplings (e.g., Suzuki reactions) due to bromine’s superior leaving-group ability .

Unique Advantages of Target Compound :

  • The bromo-fluoro combination enables dual functionalization: bromine for cross-coupling and fluorine for tuning lipophilicity/metabolic stability .
  • Compared to nitro-substituted analogs (e.g., Ethyl 3-(3-nitrophenyl)-3-oxopropanoate), the target compound avoids nitro group reduction steps, streamlining synthesis .

Biological Activity

Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H10BrFO3C_{12}H_{10}BrFO_3. The presence of bromine and fluorine atoms in its structure significantly influences its chemical properties and biological interactions. The compound features a carbonyl group adjacent to an ester functional group, which is crucial for its reactivity and biological activity.

PropertyValue
Molecular FormulaC12H10BrF O3
Molecular Weight305.11 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point280.4 ± 15.0 °C at 760 mmHg
Flash Point119.6 ± 15.3 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . However, the precise molecular pathways and targets remain to be fully elucidated through further experimental investigations.

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Antimicrobial Activity

There is also emerging evidence suggesting potential antimicrobial activity of this compound. Similar compounds have been documented to possess antibacterial and antifungal properties, making this compound a candidate for further exploration in antimicrobial drug development .

Case Study 1: Enzyme Inhibition

A study conducted on a series of compounds related to this compound demonstrated their ability to inhibit specific enzymes involved in inflammation. The results indicated that the presence of halogen substituents enhances binding affinity to enzyme active sites, leading to increased inhibition rates .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the halogen substituents could optimize its antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification of 3-(4-bromo-3-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux . Reaction parameters like temperature (70–100°C), solvent (dry ethanol or toluene), and catalyst concentration significantly impact yield. For example, anhydrous conditions prevent hydrolysis of the ester product, while prolonged reflux (>12 hours) may degrade sensitive substituents. Purification via flash chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ester carbonyl (δ ~165–170 ppm) and aromatic protons (δ 7.2–8.1 ppm for bromo/fluorophenyl groups) .
  • GC-MS : Validates molecular weight (MW: 301.14 g/mol) and detects impurities.
  • FT-IR : Identifies carbonyl stretches (C=O at ~1730 cm1^{-1}) and C-Br/C-F vibrations (650–800 cm1^{-1}) .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the key considerations for ensuring the compound’s stability during storage and experimental use?

The compound is sensitive to moisture and light. Store in airtight, amber glass vials under inert gas (N2_2 or Ar) at –20°C. Degradation pathways include hydrolysis of the ester group in aqueous media (pH <5 or >9 accelerates this) and halogen displacement under strong nucleophilic conditions. Pre-experiment stability tests via TLC or HPLC are advised .

Advanced Research Questions

Q. How does the presence of bromo and fluoro substituents affect the compound’s reactivity compared to other halogenated analogs?

The bromo group (strong σ-withdrawing, weak π-donor) increases electrophilicity at the carbonyl carbon, enhancing nucleophilic attack (e.g., in Claisen condensations). The fluoro substituent (high electronegativity) directs regioselectivity in aromatic electrophilic substitutions (e.g., meta to fluorine). Comparative studies with chloro or trifluoromethyl analogs show slower reaction kinetics for bromo derivatives due to steric bulk but higher thermal stability . For example, Suzuki coupling with bromo-substituted derivatives requires Pd(PPh3_3)4_4 and elevated temperatures (80–100°C) compared to chloro analogs .

Q. What methodologies are recommended for investigating the compound’s potential interactions with biological targets?

  • Molecular Docking : Screen against enzyme active sites (e.g., kinases or proteases) using software like AutoDock Vina, focusing on halogen-bonding interactions with fluorine/bromine .
  • Enzyme Assays : Measure inhibition constants (Ki_i) via fluorescence-based assays (e.g., trypsin-like proteases).
  • Cellular Uptake Studies : Use radiolabeled 18^{18}F or 82^{82}Br analogs to track biodistribution in vitro .
  • Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS .

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound?

Discrepancies often arise from:

  • Catalyst Choice : Protic acids (H2_2SO4_4) vs. Lewis acids (ZnCl2_2) yield 60–85% vs. 40–70%, respectively .
  • Purification Methods : Flash chromatography (≥90% purity) vs. distillation (≤80%). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, a Central Composite Design (CCD) varying temperature (70–110°C), catalyst loading (1–5 mol%), and reaction time (6–24 hours) may maximize yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate

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